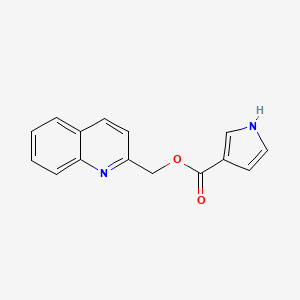
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H8BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom, a carbonitrile group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Méthodes De Préparation
The synthesis of 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mécanisme D'action
The mechanism by which 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be compared with similar compounds such as:
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbonitrile group.
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Another derivative with a different substitution pattern.
N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide: Contains an acetamide group instead of a carbonitrile group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C11H8BrNO |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
4-bromo-8-oxo-6,7-dihydro-5H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8BrNO/c12-9-5-4-7(6-13)11-8(9)2-1-3-10(11)14/h4-5H,1-3H2 |
Clé InChI |
MNKRYLXSUFWKHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C(=O)C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


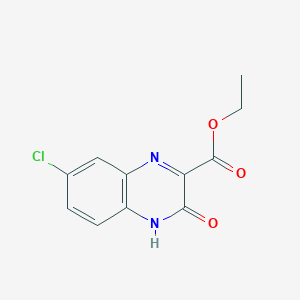

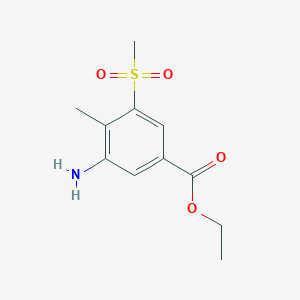

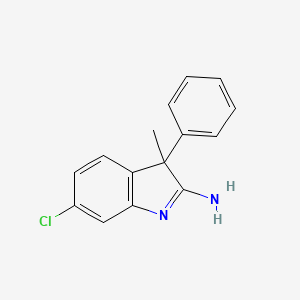
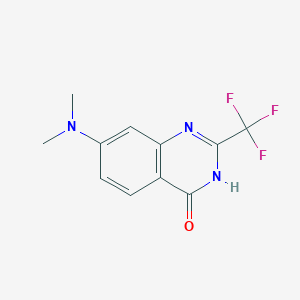
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)


![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)
